benzyl(triphenyl)phosphanium;hydrobromide
Description
Significance of Quaternary Phosphonium (B103445) Salts in Synthetic Strategies
Quaternary phosphonium salts, characterized by a central phosphorus atom bonded to four organic groups and associated with an anion (PR₄⁺X⁻), are pivotal reagents and catalysts in modern organic synthesis. wikipedia.org Their utility stems from a combination of thermal stability, tunable steric and electronic properties, and diverse reactivity. alfachemic.comnih.gov One of their most prominent roles is as precursors to phosphorus ylides, the key components in the Wittig reaction, a cornerstone method for alkene synthesis. libretexts.orgmnstate.edu The deprotonation of a phosphonium salt containing an α-hydrogen yields a Wittig reagent, which then reacts with aldehydes or ketones to form alkenes with high regioselectivity. libretexts.orgumkc.edu
Beyond the Wittig reaction, quaternary phosphonium salts are extensively used as phase-transfer catalysts (PTCs). alfachemic.com In this capacity, they facilitate reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase) by transporting one reactant, typically an anion, into the phase containing the other reactant. noaa.gov This has proven effective for various transformations, including alkylation, amination, and cycloaddition reactions. alfachemic.com The development of chiral quaternary phosphonium salts has opened new frontiers in asymmetric phase-transfer catalysis, enabling the synthesis of enantiomerically enriched molecules. rsc.org
Furthermore, certain phosphonium salts can function as Brønsted acid catalysts, utilizing their acidic α-protons to activate substrates in reactions like the Friedel-Crafts alkylation. acs.org Their applications continue to expand into materials science, where they are used in the synthesis of polymers and ionic liquids, the latter being valued for their unique solvent properties. nih.govunive.it The versatility and tunability of quaternary phosphonium salts have solidified their position as indispensable tools for the construction of complex molecular architectures. rsc.org
Evolution of Benzyl(triphenyl)phosphanium Hydrobromide within Phosphonium Chemistry
Benzyl(triphenyl)phosphanium hydrobromide, also known as benzyltriphenylphosphonium (B107652) bromide, is a classic example of a quaternary phosphonium salt that serves primarily as a precursor to the corresponding benzylidene(triphenyl)phosphorane ylide. chemicalbook.comchempedia.info Its synthesis is a straightforward and well-established quaternization reaction, typically involving the treatment of triphenylphosphine (B44618) with benzyl (B1604629) bromide. wikipedia.orgchemicalbook.com
Conventional synthetic methods involve reacting triphenylphosphine and benzyl bromide in a suitable solvent, such as toluene (B28343) or dimethylformamide (DMF), often with heating or refluxing to drive the reaction to completion. chemicalbook.com For instance, stirring the reagents in toluene at room temperature can produce the salt, which precipitates as a white solid and can be isolated by filtration in high yield. chemicalbook.com Another approach involves refluxing the components in DMF, followed by cooling to crystallize the product. chemicalbook.com
More recently, microwave-assisted synthesis has emerged as a highly efficient alternative for preparing benzyl(triphenyl)phosphanium hydrobromide and its derivatives. biomedres.usbiomedres.usresearchgate.net This technique significantly reduces reaction times from hours to minutes while often providing quantitative yields. biomedres.usbiomedres.us A typical microwave-assisted procedure involves heating a mixture of triphenylphosphine and benzyl bromide in a solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes). biomedres.usbiomedres.usresearchgate.net The product precipitates upon completion and can be easily collected. biomedres.us This rapid and efficient method has facilitated the synthesis of a wide array of substituted benzyltriphenylphosphonium salts. biomedres.us
Table 1: Physical and Chemical Properties of Benzyl(triphenyl)phosphanium Hydrobromide
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₂₅H₂₂BrP | chemicalbook.comnih.gov |
| Molecular Weight | 433.32 g/mol | chemicalbook.comsigmaaldrich.com |
| Appearance | White to almost white crystalline powder | chemicalbook.com |
| Melting Point | 295-298 °C | chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in water | chemicalbook.comfishersci.ca |
| CAS Number | 1449-46-3 | chemicalbook.comsigmaaldrich.com |
| InChI Key | WTEPWWCRWNCUNA-UHFFFAOYSA-M | chemicalbook.comsigmaaldrich.com |
Table 2: Comparison of Synthesis Methods for Benzyl(triphenyl)phosphanium Bromide
| Method | Reagents | Solvent | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Conventional | Triphenylphosphine, Benzyl bromide | Toluene | Room temperature, 2 hours | 96% | chemicalbook.com |
| Conventional | Triphenylphosphine, Benzyl bromide | Dimethylformamide (DMF) | Reflux, 1 hour | 98% | chemicalbook.com |
| Microwave-Assisted | Triphenylphosphine, Benzyl bromide | Tetrahydrofuran (THF) | 60 °C, 30 minutes, 800 W | 97% | biomedres.usbiomedres.us |
Scope and Research Trajectories of Benzyl(triphenyl)phosphanium Hydrobromide
The primary application of benzyl(triphenyl)phosphanium hydrobromide in research and industry is as a stable, storable precursor for the Wittig reaction. libretexts.orgbiomedres.us Upon treatment with a strong base, it is deprotonated to form benzylidene(triphenyl)phosphorane, a phosphorus ylide. wikipedia.orgchempedia.info This ylide is a powerful nucleophile that reacts with a wide range of aldehydes and ketones to synthesize stilbenes and other substituted alkenes, which are valuable structural motifs in pharmaceuticals and materials. mnstate.eduumkc.edu
Beyond its foundational role in the Wittig reaction, benzyl(triphenyl)phosphanium hydrobromide is employed as a reactant in a variety of other significant synthetic transformations. sigmaaldrich.comfishersci.casigmaaldrich.com Research has demonstrated its utility in:
Stereoselective azidolysis of vinyl epoxides. fishersci.casigmaaldrich.com
Enantioselective aziridination and Friedel-Crafts cyclization for the asymmetric synthesis of complex molecules like dihydrexidine. sigmaaldrich.comfishersci.casigmaaldrich.com
Biomimetic iron(III) mediated oxidative dimerization to produce natural products such as the benzoquinone parvistemin A. sigmaaldrich.comfishersci.casigmaaldrich.com
Enantioselective synthesis of syn-diarylheptanoids, starting from D-glucose. sigmaaldrich.comfishersci.casigmaaldrich.com
Preparation of β-amyloid plaque ligands , which are important tools in neurodegenerative disease research. sigmaaldrich.comfishersci.casigmaaldrich.com
Decarboxylative cyclopropanation reactions. fishersci.casigmaaldrich.com
The ongoing research trajectory for benzyl(triphenyl)phosphanium hydrobromide and related phosphonium salts involves expanding their catalytic applications and developing more efficient and sustainable synthetic methodologies. acs.orgrsc.org This includes the design of novel chiral phosphonium salt catalysts for asymmetric reactions and their immobilization on solid supports for easier recovery and recycling. alfachemic.comrsc.org Furthermore, the use of phosphonium salts in photocatalyzed reactions is an emerging area, offering new pathways for C-P bond formation and late-stage functionalization of complex molecules. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H23BrP+ |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI Key |
WTEPWWCRWNCUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Preparations of Benzyl Triphenyl Phosphanium Hydrobromide
Conventional Synthetic Routes and Their Optimizations
Conventional methods for synthesizing benzyl(triphenyl)phosphanium hydrobromide are well-established, primarily relying on the quaternization of triphenylphosphine (B44618). These routes are valued for their reliability and straightforward execution.
Nucleophilic Substitution Approaches from Benzyl (B1604629) Halides and Triphenylphosphine
The most common and direct method for preparing benzyl(triphenyl)phosphanium hydrobromide is through the nucleophilic substitution reaction between triphenylphosphine and a benzyl halide, typically benzyl bromide. This reaction is a classic example of quaternization of a phosphine (B1218219).
The general procedure involves dissolving triphenylphosphine in a suitable solvent and adding benzyl bromide. The reaction mixture is often stirred at room temperature or heated to reflux to ensure completion. chemicalbook.comrsc.org The desired phosphonium (B103445) salt, being ionic, is typically insoluble in nonpolar organic solvents and precipitates out of the reaction mixture as a white solid. chemicalbook.comrsc.org This precipitate can then be easily collected by filtration, washed with a solvent like toluene (B28343) or petroleum ether to remove any unreacted starting materials, and dried under a vacuum. chemicalbook.comlookchem.com
Various solvents can be employed for this synthesis, including toluene, dimethylformamide (DMF), and acetonitrile (B52724). chemicalbook.combiomedres.us For instance, one procedure involves adding benzyl bromide dropwise to a solution of triphenylphosphine in toluene with ice-cooling, followed by stirring at room temperature for two hours, affording the product in a 96% yield. chemicalbook.comlookchem.com Another approach uses DMF as the solvent and refluxes the mixture for one hour, resulting in a 98% yield. chemicalbook.com A representative procedure using toluene involves refluxing the reactants overnight, leading to the precipitation of the product. rsc.org
Table 1: Comparison of Conventional Synthesis Conditions for Benzyl(triphenyl)phosphanium Hydrobromide
| Solvent | Reaction Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Toluene | Ice-cooling, then Room Temperature | 2 hours | 96% | chemicalbook.comlookchem.com |
| Dimethylformamide (DMF) | Reflux | 1 hour | 98% | chemicalbook.com |
| Toluene | Reflux | Overnight | Not specified | rsc.org |
Reactions Involving Benzyl Alcohols and Triphenylphosphine Hydrobromide
To drive the reaction equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation. researchgate.net The choice of solvent and temperature is crucial and depends on the reactivity of the specific benzyl alcohol used. researchgate.net Solvents such as methylene (B1212753) chloride, chloroform (B151607), and acetonitrile have been successfully employed. researchgate.netresearchgate.net This approach has proven effective for preparing various benzyl and thenyl phosphonium salts in relatively high yields. researchgate.netresearchgate.net Another variation involves a one-pot procedure where benzyl alcohol is heated at reflux with triphenylphosphine and acetic acid in toluene, which generates the phosphonium salt without isolating an intermediate halide. arkat-usa.org
Synthesis of Substituted Benzyl(triphenyl)phosphanium Hydrobromides
The synthetic methodologies used for the parent compound are readily adaptable for the preparation of a wide array of substituted benzyl(triphenyl)phosphanium hydrobromides. By starting with appropriately substituted benzyl halides or benzyl alcohols, phosphonium salts with various functional groups on the aromatic ring can be synthesized. rsc.orgbiomedres.us
These reactions follow the same principles as the unsubstituted synthesis. For example, (4-methylbenzyl)triphenylphosphonium bromide and (3,5-dimethylbenzyl)triphenylphosphonium bromide have been prepared by refluxing the corresponding substituted benzyl bromide with triphenylphosphine in toluene overnight. rsc.org This versatility allows for the generation of a library of Wittig reagents, which are precursors to a vast number of complex organic molecules. biomedres.usbiomedres.us
Table 2: Examples of Synthesized Substituted Benzyl(triphenyl)phosphanium Hydrobromides via Conventional Methods
| Substituent on Benzyl Ring | Starting Material | Resulting Compound | Reference |
|---|---|---|---|
| 4-Methyl | 4-Methylbenzyl bromide | (4-Methylbenzyl)triphenylphosphonium bromide | rsc.org |
| 3-Methyl | 3-Methylbenzyl bromide | (3-Methylbenzyl)triphenylphosphonium bromide | rsc.org |
| 2-Methyl | 2-Methylbenzyl chloride | (2-Methylbenzyl)triphenylphosphonium chloride | rsc.org |
| 3,5-Dimethyl | 3,5-Dimethylbenzyl bromide | (3,5-Dimethylbenzyl)triphenylphosphonium bromide | rsc.org |
| 4-tert-Butyl | 4-tert-Butylbenzyl bromide | (4-tert-Butylbenzyl)triphenylphosphonium bromide | rsc.org |
Advanced and Green Synthesis Techniques
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for the synthesis of phosphonium salts. These advanced techniques aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. biomedres.us The preparation of benzyl(triphenyl)phosphanium hydrobromide and its substituted derivatives is significantly enhanced by microwave irradiation, which allows for rapid and uniform heating of the reaction mixture. biomedres.usbiomedres.us
This technique drastically reduces reaction times from hours or days to mere minutes, while often providing excellent to quantitative yields. biomedres.usbiomedres.us A systematic optimization of reaction conditions for the synthesis of benzyltriphenylphosphonium (B107652) bromide from benzyl bromide and triphenylphosphine identified tetrahydrofuran (B95107) (THF) as an effective solvent. biomedres.usresearchgate.net The optimal conditions were found to be heating at 60 °C for 30 minutes under microwave irradiation, which resulted in a 97% yield of the desired product. biomedres.usbiomedres.usresearchgate.net This method has been successfully applied to a broad range of substituted benzyl halides, yielding the corresponding phosphonium salts in yields of 87-98%. biomedres.usresearchgate.net The efficiency of microwave heating offers a significant advantage over conventional refluxing methods. biomedres.us
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzyl(triphenyl)phosphanium Hydrobromide
| Method | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional (Room Temp) | Toluene | Room Temperature | 24 hours | 50% | biomedres.us |
| Microwave Irradiation | THF | 60 °C | 30 minutes | 97% | biomedres.usbiomedres.usresearchgate.net |
Metal-Free Synthesis Approaches
The synthesis of benzyl(triphenyl)phosphanium hydrobromide is inherently a metal-free process. The primary conventional route, involving the Sₙ2 reaction between triphenylphosphine and benzyl bromide, proceeds without the need for any transition metal catalyst. chemicalbook.comrsc.org Similarly, the methods utilizing benzyl alcohol with triphenylphosphine hydrobromide are also metal-free. researchgate.netresearchgate.net
This characteristic is a significant advantage from a green chemistry perspective, as it avoids the cost, toxicity, and purification challenges associated with metal catalysts. While many complex organic transformations rely on metal-catalyzed cross-coupling reactions to form new bonds, the formation of the carbon-phosphorus bond in this case is achieved through fundamental nucleophilic substitution. Research into the synthesis of other, more complex phosphonium salts has explicitly highlighted the development of metal-free routes as a desirable goal, underscoring the intrinsic benefit of the established methods for preparing benzyl(triphenyl)phosphanium hydrobromide. nih.gov
One-Pot Methodologies for Phosphonium Salt Formation
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps without isolating intermediates. For the preparation of benzyl(triphenyl)phosphanium hydrobromide and its substituted derivatives, several one-pot methods have been developed, moving beyond traditional multi-step processes.
A notable advancement in this area is the use of microwave irradiation to facilitate the reaction between a benzyl halide and triphenylphosphine. biomedres.usarkat-usa.org This approach significantly reduces reaction times from hours or days to mere minutes and often results in high yields. biomedres.usarkat-usa.org The synthesis is typically carried out by reacting a substituted or unsubstituted benzyl bromide with triphenylphosphine in a suitable solvent under microwave irradiation. biomedres.usarkat-usa.org Tetrahydrofuran (THF) has been identified as an effective solvent because it dissolves triphenylphosphine well and possesses the necessary dielectric properties for microwave-assisted reactions. arkat-usa.org
Research has systematically optimized the reaction conditions for the microwave-assisted synthesis of benzyltriphenylphosphonium bromide. arkat-usa.org Various parameters such as temperature, reaction time, and solvent were adjusted to maximize the yield. The optimal conditions were found to be a temperature of 60 °C for 30 minutes in THF, which provided a 97% yield of the desired product. arkat-usa.org This method proves to be simple, rapid, and efficient for producing a range of (substituted)-benzyltriphenylphosphonium bromides in yields from 87% to 98%. biomedres.usarkat-usa.org
Interactive Data Table: Optimization of Microwave-Assisted Synthesis of Benzyltriphenylphosphonium Bromide
| Entry | Method | Temperature (°C) | Power (Watt) | Time (min) | Solvent | Yield (%) |
| 1 | Conventional | Room Temp | N/A | 24h | Toluene | 63 |
| 2 | Conventional | Reflux | N/A | 18h | Toluene | 89 |
| 3 | Microwave | 50 | 600 | 15 | THF | 74 |
| 4 | Microwave | 60 | 800 | 30 | THF | 97 |
| 5 | Microwave | 70 | 700 | 15 | THF | 84 |
This table is based on data from the optimization study for the synthesis of benzyltriphenylphosphonium bromide salt.
Another one-pot strategy involves the synthesis of benzyltriphenylphosphonium salts directly from the corresponding benzyl alcohols. arkat-usa.org This method is particularly effective for benzyl alcohols that have electron-donating groups, which help to stabilize the formation of a benzyl carbocation intermediate that can then be attacked by triphenylphosphine. arkat-usa.org The reaction is typically carried out by heating the benzyl alcohol and triphenylphosphine in toluene with acetic acid, which facilitates the formation of a good leaving group. arkat-usa.org However, this method is less effective for alcohols with strong electron-withdrawing substituents. arkat-usa.org
Control of Stereochemistry and Regioselectivity in Synthesis
The control of stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, allowing for the precise construction of complex molecules. In the context of synthesizing benzyl(triphenyl)phosphanium hydrobromide, these concepts apply to the introduction of substituents on the benzyl ring (regioselectivity) and the control of chiral centers (stereochemistry).
Regioselectivity in the synthesis of substituted benzyl(triphenyl)phosphanium salts is most commonly and directly controlled by the choice of the starting material. The reaction between triphenylphosphine and a benzyl halide is a classic SN2 reaction where the phosphine attacks the benzylic carbon. youtube.commasterorganicchemistry.com Therefore, the substitution pattern on the aromatic ring of the resulting phosphonium salt is predetermined by the substitution pattern of the starting benzyl halide. For instance, to synthesize (4-methylbenzyl)triphenylphosphonium bromide, one would start with 4-methylbenzyl bromide. mdpi.com The synthesis of a wide array of ortho-, meta-, and para-substituted benzyltriphenylphosphonium bromides has been achieved using this direct approach, often under microwave irradiation to improve efficiency. biomedres.usarkat-usa.org
Stereochemistry control in the synthesis of benzyl(triphenyl)phosphanium salts is more complex, particularly when a stereocenter is located at the benzylic carbon or elsewhere on the benzyl group. The standard synthesis from a benzyl halide and triphenylphosphine does not typically create a new stereocenter at the benzylic position unless the starting halide is already chiral. If a racemic mixture of a chiral benzyl halide is used, a racemic mixture of the corresponding phosphonium salt will be obtained.
The synthesis of enantiomerically pure phosphonium salts, particularly those with chirality at a carbon atom (C-chiral), is an area of ongoing research. Generally, achieving enantiopure phosphonium salts can be approached in a few ways, though specific high-yielding, diastereoselective methods for the synthesis of C-chiral benzylphosphonium salts are not widely reported. One common method involves the resolution of a racemic mixture of the phosphonium salt through the formation of diastereomeric salts with a chiral counterion, followed by separation. researchgate.net Another potential, though less direct, strategy could involve the use of a chiral phosphine. However, in the case of benzyl(triphenyl)phosphanium hydrobromide, the chirality would reside on the benzyl group, not the phosphorus atom. The development of catalytic asymmetric methods to directly synthesize enantiomerically enriched C-chiral benzylphosphonium salts remains a synthetic challenge.
Mechanistic Investigations of Reactions Involving Benzyl Triphenyl Phosphanium Hydrobromide
Fundamental Principles of Wittig Olefination with Benzyl(triphenyl)phosphanium Ylides
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes from carbonyl compounds. The reaction's versatility and specificity stem from the unique reactivity of phosphorus ylides, also known as phosphoranes.
Ylide Generation and Reactivity Profiles
The journey to the alkene product begins with the formation of the phosphorus ylide from benzyl(triphenyl)phosphanium hydrobromide. This process involves the deprotonation of the acidic proton on the benzylic carbon, which is facilitated by a base. biomedres.usnih.gov The choice of base is critical and can range from strong bases like organolithium reagents (e.g., n-butyllithium) to more moderate bases such as sodium hydroxide (B78521) or potassium carbonate, depending on the reaction conditions and the nature of the ylide. nih.gov
The generation of the ylide, benzylidenetriphenylphosphorane (B8806397), is an acid-base reaction where the base removes a proton from the carbon atom adjacent to the positively charged phosphorus. This creates a species with a formal negative charge on the carbon and a formal positive charge on the phosphorus, which can also be represented as a resonance structure with a double bond between the carbon and phosphorus atoms. The reactivity of the resulting ylide is a key determinant of the subsequent olefination reaction's outcome. Benzylidenetriphenylphosphorane is classified as a "semi-stabilized" ylide due to the phenyl group's ability to delocalize the negative charge on the carbanion, making it less reactive than unstabilized ylides (e.g., those with only alkyl substituents) but more reactive than fully stabilized ylides (e.g., those with an adjacent ester or ketone group).
Oxaphosphetane Intermediate Formation and Decomposition
Once the ylide is formed, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The initial step of the Wittig reaction mechanism is the subject of ongoing discussion, with two primary pathways proposed: a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane, or a stepwise nucleophilic addition to generate a zwitterionic betaine (B1666868) intermediate that subsequently undergoes ring closure to the oxaphosphetane. harvard.edu
Regardless of the precise formation mechanism, the oxaphosphetane is a crucial intermediate. This four-membered ring, containing phosphorus and oxygen atoms, is generally unstable and readily decomposes. The decomposition of the oxaphosphetane is a retro-[2+2] cycloaddition reaction, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, which is a major byproduct of the reaction. This step is typically irreversible and results in the formation of the desired alkene.
Stereochemical Control in Wittig Reactions (E/Z Selectivity)
A significant aspect of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene (E/Z selectivity). The nature of the ylide plays a crucial role in determining the predominant isomer. For semi-stabilized ylides like benzylidenetriphenylphosphorane, the reaction often leads to a mixture of E and Z isomers, with the E (trans) isomer frequently being the major product, particularly under thermodynamic control (e.g., in the presence of lithium salts which can equilibrate the betaine intermediates).
The stereochemical outcome is influenced by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. The initial attack of the ylide on the carbonyl compound can lead to two diastereomeric betaines (or transition states leading to the oxaphosphetanes), which in turn form syn- and anti-oxaphosphetanes. The relative energies of these intermediates and the transition states for their decomposition determine the final E/Z ratio of the alkene. Factors such as the solvent, the presence of salt additives, and the temperature can all influence this ratio. For instance, in some systems, the use of polar aprotic solvents can favor the formation of the Z-alkene.
Alternative Reaction Pathways and Unconventional Reactivity
While the Wittig reaction is the most common transformation involving benzyl(triphenyl)phosphanium hydrobromide, its chemical utility is not limited to this pathway. The phosphonium (B103445) salt and its derivatives can participate in other mechanistically distinct reactions.
Role in Carbonyl Olefination beyond Wittig
The versatility of organophosphorus chemistry extends to several olefination reactions that are mechanistically different from the classical Wittig reaction. While direct involvement of benzyl(triphenyl)phosphanium hydrobromide in many of these is not typical, related transformations highlight alternative strategies.
For instance, a palladium-catalyzed olefination of N-tosylhydrazones with benzyl (B1604629) bromide has been developed to produce tri-substituted olefins. researchgate.net In this reaction, the benzyl group is introduced via benzyl bromide, a precursor to benzyl(triphenyl)phosphanium hydrobromide, but the olefination proceeds through a distinct catalytic cycle involving a palladium carbene intermediate rather than a phosphorus ylide.
In another study focusing on visible-light photoredox catalysis for olefination, (4-methylbenzyl)triphenylphosphonium bromide was investigated as a potential intermediate. nih.gov However, the results indicated that under these specific photoredox conditions, the phosphonium salt did not lead to significant product formation, suggesting it was not a key intermediate in that particular catalytic cycle. This highlights that while phosphonium salts are central to the Wittig reaction, alternative catalytic systems for olefination may operate through entirely different mechanistic manifolds.
Anhydrous Deprotection Mechanisms via Phosphonium Salt Intermediates
Phosphonium salts, including benzyl(triphenyl)phosphanium hydrobromide, can also function as reagents in deprotection reactions, particularly under anhydrous conditions. The acidic nature of the proton in the hydrobromide salt, combined with the nucleophilicity of the bromide ion, allows for the cleavage of certain protecting groups.
A notable application is the deprotection of acetals and ketals. While direct studies with benzyl(triphenyl)phosphanium hydrobromide are not extensively reported, the closely related triphenylphosphine hydrobromide has been shown to be an effective reagent for this transformation. The proposed mechanism involves the protonation of one of the ether oxygens of the acetal (B89532) by the phosphonium salt, making it a better leaving group. Subsequent nucleophilic attack by the bromide ion at one of the activated carbons leads to the cleavage of a C-O bond. A second attack, either intramolecularly or by another bromide ion, completes the deprotection to yield the corresponding carbonyl compound. Given the similar acidic and nucleophilic components, a parallel mechanism can be envisioned for benzyl(triphenyl)phosphanium hydrobromide.
The cleavage of ethers, such as benzyl ethers, typically requires strong acids like HBr or HI. chemistrysteps.comlibretexts.orglibretexts.org The mechanism involves protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide. Benzyl(triphenyl)phosphanium hydrobromide can be considered a source of HBr in situ under anhydrous conditions. The phosphonium cation can act as a Lewis acid to activate the ether oxygen, facilitating nucleophilic attack by the bromide counterion. This pathway would be particularly relevant for the deprotection of acid-sensitive substrates where aqueous acids are not suitable.
Similarly, the deprotection of silyl (B83357) ethers can be achieved under various conditions, often involving a fluoride (B91410) source or acidic catalysis. chem-station.comgelest.comlibretexts.org While not a common reagent for this purpose, the principle of activating the silyl ether via the phosphonium salt's acidic proton, followed by nucleophilic attack of the bromide, presents a plausible, albeit less conventional, deprotection strategy. The reactivity would likely be influenced by the steric and electronic nature of the silyl group and the substrate.
Reaction Mechanisms in Heterocyclic Annulation
Benzyl(triphenyl)phosphanium hydrobromide is a key precursor for the generation of benzylidenetriphenylphosphorane, a phosphorus ylide. This ylide is a potent nucleophile and a cornerstone in the synthesis of various carbocyclic and heterocyclic ring systems. One of the prominent applications in heterocyclic chemistry is the formation of aziridines, three-membered nitrogen-containing heterocycles, through reactions with imines. This transformation is analogous to the Corey-Chaykovsky reaction.
The mechanistic pathway begins with the deprotonation of benzyl(triphenyl)phosphanium hydrobromide by a strong base to form the neutral ylide, also known as a phosphorane. The positively charged phosphorus atom enhances the acidity of the benzylic protons, facilitating ylide formation.
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbon of an imine. This addition step generates a nitrogen-containing betaine intermediate. Unlike the oxaphosphetane intermediate in the classic Wittig reaction which collapses to an alkene and triphenylphosphine oxide, this nitrogenous betaine undergoes an intramolecular nucleophilic attack. The negatively charged nitrogen atom attacks the carbon atom bearing the triphenylphosphonium group, leading to a ring-closing displacement of triphenylphosphine. This SN2-type ring closure results in the formation of the aziridine (B145994) ring and the liberation of triphenylphosphine as a stable byproduct. The stereochemical outcome of the reaction is often dependent on the stability of the betaine intermediates and the nature of the substituents on the imine and the ylide.
While benzyl(triphenyl)phosphanium hydrobromide is a reactant for creating the active ylide species, dedicated chiral catalysts are often employed to achieve enantioselectivity in these aziridination reactions. nih.govrsc.org For instance, catalytic systems based on cobalt or rhodium complexes have been developed for asymmetric olefin aziridination, although these typically use other nitrene sources. nih.govnih.govbeilstein-journals.org However, the fundamental role of the phosphonium salt is to serve as the source for the ylide, which constructs the carbon backbone of the resulting heterocycle.
Catalytic Mechanisms and Ligand Functions
The functions of benzyl(triphenyl)phosphanium hydrobromide and its derivatives extend into the realm of catalysis, where it can act as a radical precursor, a phase-transfer catalyst, or a component of a catalytic system.
Catalytic Mechanisms
Photoredox Catalysis for Radical Generation: A significant catalytic application of benzyl(triphenyl)phosphanium salts is their use as precursors to benzyl radicals under photoredox conditions. rsc.orgdigitellinc.com In this mechanism, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state, becoming a potent single-electron reductant. rsc.orgethz.ch This excited photocatalyst can then reduce the phosphonium salt.
Research has focused on optimizing these photoredox reactions by varying the catalyst, solvent, base, and light source to control the reaction pathway and improve yields. rsc.org
Table 1: Optimization of Photoredox Dimerization of Benzyltriphenylphosphonium (B107652) Bromide rsc.org
| Entry | Photocatalyst | Base | Solvent | Atmosphere | Yield of Bibenzyl (%) |
|---|---|---|---|---|---|
| 1 | [Ir(dtbbpy)(ppy)₂]PF₆ | i-Pr₂NEt | CH₃CN | N₂ | 61 |
| 2 | Ru(bpy)₃(PF₆)₂ | i-Pr₂NEt | CH₃CN | N₂ | <5 |
| 3 | Ir(ppy)₃ | i-Pr₂NEt | CH₃CN | N₂ | 43 |
| 4 | [Ir(dtbbpy)(ppy)₂]PF₆ | DBU | CH₃CN | N₂ | 25 |
| 5 | [Ir(dtbbpy)(ppy)₂]PF₆ | i-Pr₂NEt | DMF | N₂ | 20 |
| 6 | None | i-Pr₂NEt | CH₃CN | N₂ | 0 |
Catalysis with Benzyltriphenylphosphonium Tribromide (BTPTB): A derivative, benzyltriphenylphosphonium tribromide (BTPTB), serves as a convenient and versatile catalyst for oxidation and bromination reactions. researchgate.netoiccpress.com In this species, the benzyltriphenylphosphonium cation acts as a stable, solid carrier for the tribromide anion (Br₃⁻). BTPTB is considered an environmentally benign and less hazardous alternative to elemental bromine. researchgate.net As a catalyst, it facilitates various transformations, such as the regioselective bromination of phenols and anilines and the oxidation of alcohols. researchgate.net The catalytic activity stems from the controlled release of electrophilic bromine from the tribromide complex.
Ligand and Phase-Transfer Functions
Role as a Ligand Precursor: While the benzyl(triphenyl)phosphanium cation itself does not typically function as a ligand in organometallic catalysis in the way that neutral phosphines do, it is an essential precursor to the benzylidenetriphenylphosphorane ylide. This ylide is a key "ligand" or reagent in the Wittig reaction and its variants, which are fundamental for alkene synthesis. biomedres.usbiomedres.us
Phase-Transfer Catalysis (PTC): Quaternary phosphonium salts, including benzyl(triphenyl)phosphanium hydrobromide, are highly effective phase-transfer catalysts. phasetransfercatalysis.com In a typical PTC system, a reaction may involve a water-soluble nucleophile (like sodium hydroxide) and an organic-soluble substrate. The two reactants are in separate, immiscible phases (aqueous and organic), which limits the reaction rate.
The phosphonium salt facilitates the reaction by acting as a shuttle. The lipophilic (organic-loving) nature of the large triphenyl and benzyl groups on the phosphorus atom makes the cation soluble in the organic phase. The positively charged phosphonium center can pair with an anion (e.g., hydroxide, OH⁻) from the aqueous phase. This ion pair is sufficiently lipophilic to migrate from the aqueous phase, or the interface, into the bulk organic phase. Here, the "naked" and highly reactive anion can react with the organic substrate. After the reaction, the catalyst cation can return to the aqueous phase to pick up another anion, continuing the catalytic cycle. This mechanism dramatically increases reaction rates by bringing reactants together that would otherwise be separated by a phase boundary. phasetransfercatalysis.com
Advanced Applications of Benzyl Triphenyl Phosphanium Hydrobromide in Complex Organic Synthesis
Construction of Carbon-Carbon Double Bonds: Strategic Olefination
The primary application of benzyl(triphenyl)phosphanium hydrobromide is in the Wittig reaction, a powerful method for olefination. wiley-vch.de After deprotonation with a suitable base, the resulting benzylidenetriphenylphosphorane (B8806397) ylide reacts with aldehydes and ketones to produce alkenes and triphenylphosphine (B44618) oxide. wiley-vch.de This reaction is a cornerstone of organic synthesis due to its reliability and functional group tolerance. nih.gov
The Wittig reaction employing benzyl(triphenyl)phosphanium hydrobromide is a classic and effective strategy for synthesizing stilbene (B7821643) and its derivatives. nih.govresearchgate.net This approach involves the reaction of the benzylphosphonium ylide with various substituted benzaldehydes. nih.gov The stereochemical outcome of the Wittig reaction can often be controlled, although semistabilized ylides like the one derived from benzyl(triphenyl)phosphanium bromide typically yield a mixture of (E)- and (Z)-isomers, with the (E)-stilbene often being the major product under standard conditions. nih.gov
Researchers have developed numerous protocols to improve the efficiency and selectivity of this transformation. For instance, stilbene derivatives can be synthesized in high yields through Wittig reactions that may be followed by other coupling methods like the Mizoroki-Heck reaction to build more complex structures. nih.gov The reaction is versatile, accommodating a wide range of substituents on both the phosphonium (B103445) salt and the aldehyde, leading to a diverse library of stilbene derivatives. nih.govresearchgate.net These compounds are of significant interest due to their applications in materials science and as potential bioactive agents. chemrxiv.org
Modern synthetic methods, such as those using visible-light photoredox catalysis, have further expanded the scope of olefination reactions starting from benzyl (B1604629) halides and triphenylphosphine, offering mild and operationally simple routes to substituted alkenes. nih.gov Copper-catalyzed hydroalkylation of alkynes also presents an alternative pathway to creating highly substituted alkenes, including those with benzyl groups. nih.gov
Table 1: Examples of Substituted Alkene Synthesis using Wittig Olefination
| Benzylphosphonium Salt Precursor | Aldehyde/Ketone | Product Type | Selectivity | Reference |
| Benzyltriphenylphosphonium (B107652) bromide | Substituted Benzaldehydes | Stilbene Derivatives | Typically (E)-selective | nih.gov |
| Substituted Benzyl Bromide + PPh₃ | Aromatic Aldehydes | (E)-Stilbenes | High (E/Z >99:1) | nih.gov |
| Benzyl Bromide + PPh₃ | Aqueous Formaldehyde | Terminal Alkenes (Styrenes) | Not specified | nih.gov |
| Benzyl Bromide + PPh₃ | α,β-Unsaturated Aldehydes | Dienes | Mixture of cis/trans | nih.gov |
The Wittig reaction, for which benzyl(triphenyl)phosphanium hydrobromide is a key precursor, is a foundational tool in the total synthesis of natural products and bioactive molecules. biomedres.usresearchgate.net Its ability to form C=C bonds with high reliability makes it indispensable for constructing complex molecular architectures. researchgate.net For example, stilbenoid natural products, such as resveratrol (B1683913) and its analogues, which exhibit a range of biological activities, can be synthesized using Wittig-based strategies. nih.gov
The synthesis of triphenylphosphonium (TPP) derivatives of natural products is another significant application. By attaching the lipophilic TPP cation to biologically active molecules, their delivery into mitochondria can be enhanced, which is a promising strategy in the development of anticancer agents. acs.orgnih.gov For instance, TPP conjugates of natural allylpolyalkoxybenzenes have been synthesized to improve their antiproliferative activity. acs.orgnih.gov The synthesis often involves converting a hydroxyl group on a side chain of the natural product into a halide, which is then reacted with triphenylphosphine to form the phosphonium salt, a structure analogous to that derived from benzyl(triphenyl)phosphanium hydrobromide. nih.gov
Furthermore, the development of new synthetic methodologies, such as those combining triphenylphosphine hydrobromide with benzyl-type alcohols, provides efficient routes to the required phosphonium salts, avoiding the need for potentially unstable benzyl halides and facilitating the synthesis of bioactive compounds like benzofuroxan (B160326) derivatives. arkat-usa.orgresearchgate.net
Heterocyclic Compound Synthesis
Beyond linear alkene synthesis, benzyl(triphenyl)phosphonium hydrobromide and its derivatives are crucial reagents in the construction of various heterocyclic systems. The intramolecular Wittig reaction is a particularly powerful strategy for ring formation.
Benzofuran (B130515) derivatives, a class of compounds with widespread industrial and biological importance, can be synthesized using Wittig-type reactions. jocpr.comrsc.org A key strategy involves the heterocyclization of 2-acyloxybenzyl triphenylphosphonium bromides. These intermediates are themselves derived from ortho-hydroxylated benzyl alcohols, which are reacted with triphenylphosphine bromohydrate to form 2-hydroxybenzyl triphenylphosphonium bromides. jocpr.com Subsequent acylation and intramolecular Wittig reaction lead to the formation of the benzofuran ring. nih.gov This method has been successfully applied to synthesize benzofurans substituted with various groups, including nitrofuryl and nitrothienyl moieties. jocpr.com
Alternative routes leverage palladium-catalyzed reactions or oxidative cyclizations of precursors like o-alkenylphenols to construct the benzofuran core. nih.gov However, the Wittig-based approach offers a distinct pathway that is particularly useful for introducing specific substituents at the 2-position of the benzofuran ring system.
Table 2: Benzofuran Synthesis via Intramolecular Wittig Reaction
| Starting Material | Key Intermediate | Reaction Type | Product | Reference |
| o-Hydroxy Benzyl Alcohols | 2-Hydroxybenzyl triphenylphosphonium bromide | Reaction with PPh₃·HBr | Intermediate for acylation | jocpr.com |
| 2-Hydroxybenzyl triphenylphosphonium bromide | 2-Acyloxybenzyl triphenylphosphonium bromide | Acylation | Intermediate for cyclization | jocpr.com |
| 2-Acyloxybenzyl triphenylphosphonium bromide | Phosphonium ylide | Intramolecular Wittig Reaction | 2-Substituted Benzofurans | jocpr.comnih.gov |
Benzyl(triphenyl)phosphonium hydrobromide derivatives are also employed in the synthesis of sulfur-containing heterocycles like benzothiophenes. A notable example involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids. organic-chemistry.org In a process catalyzed by copper(I) iodide (CuI), this reaction proceeds via a sequential Ullmann-type C-S bond formation followed by an intramolecular Wittig reaction to yield benzothiophenes in good yields. organic-chemistry.org This one-pot procedure demonstrates the utility of the phosphonium salt in facilitating tandem reactions to build complex heterocyclic scaffolds.
While many methods exist for thiophene (B33073) synthesis, such as the Gewald reaction or Paal-Knorr synthesis, the use of phosphonium salts provides a unique entry point for constructing specifically substituted benzothiophenes. organic-chemistry.orgorganic-chemistry.org
The construction of N-heterocycles, a motif prevalent in pharmaceuticals, can also be achieved using strategies that involve C-C bond formation adjacent to the nitrogen atom. nih.gov While direct application of benzyl(triphenyl)phosphonium hydrobromide in piperidine (B6355638) synthesis via a Wittig reaction is less common, related methodologies for creating N-benzylic heterocycles are well-established. nih.gov These methods often rely on cross-coupling reactions where a C(sp²)-C(sp³) bond is formed. nih.gov
The phosphonium salt itself, being a quaternary ammonium-like compound, finds extensive use in various chemical applications. researchgate.net The synthesis of triphenylphosphonium derivatives of bioactive molecules is a growing field, and this principle can be extended to N-heterocyclic structures to modulate their biological properties. acs.org For example, attaching a triphenylphosphonium moiety to a molecule can enhance its activity by targeting mitochondria. nih.gov
Precursor in the Synthesis of Other Organophosphorus Compounds
The reactivity of the phosphonium cation and the nature of its substituents make benzyl(triphenyl)phosphanium hydrobromide an excellent starting material for a variety of other organophosphorus compounds. These applications are crucial for creating materials with tailored properties and for introducing phosphorus into complex molecular architectures.
Generation of Stabilized and Non-Stabilized Phosphoranes
Benzyl(triphenyl)phosphanium hydrobromide is a key precursor in the generation of phosphorus ylides, or phosphoranes, which are the cornerstone of the Wittig reaction for alkene synthesis. organic-chemistry.orglibretexts.orgwikipedia.orgbiomedres.usudel.edu The nature of the ylide generated from this salt is of particular interest. The benzyl group, an arylmethyl substituent, places the resulting ylide in the category of "semi-stabilized." This is because the phenyl ring offers some degree of resonance stabilization to the adjacent carbanion, yet not to the same extent as a strongly electron-withdrawing group like an ester or a ketone (stabilized ylides). Conversely, it is more stabilized than a simple alkyl group (non-stabilized ylides).
This semi-stabilized nature has significant implications for the stereochemical outcome of the Wittig reaction. While non-stabilized ylides typically lead to (Z)-alkenes and stabilized ylides favor the formation of (E)-alkenes, semi-stabilized ylides often provide mixtures of (E) and (Z)-isomers, with the ratio being highly dependent on the reaction conditions, including the choice of base and solvent. wikipedia.org For instance, the use of strong, non-nucleophilic bases like sodium hydride or n-butyllithium is common for the deprotonation of the phosphonium salt to form the ylide. libretexts.org The reaction of benzyltriphenylphosphonium ylide with aldehydes can be tuned to favor one isomer over the other, although often with moderate selectivity. wikipedia.orgreddit.com
The generation of the ylide from benzyl(triphenyl)phosphanium hydrobromide is a straightforward acid-base reaction, as depicted in the following general scheme:
Scheme 1: Generation of Benzyltriphenylphosphorane
In this reaction, a suitable base abstracts a proton from the benzylic carbon of the phosphonium salt to yield the corresponding phosphorane (ylide).
Synthesis of Phosphonium-Based Polymers and Advanced Materials
The incorporation of phosphonium salt moieties into polymer structures can impart unique properties, such as thermal stability, flame retardancy, and catalytic activity. Benzyl(triphenyl)phosphanium hydrobromide can serve as a monomer or a precursor to a monomer in the synthesis of such advanced materials.
A notable example is the synthesis of a crosslinked polymer featuring a benzyl(triphenyl)phosphonium ionic liquid moiety. researchgate.net This material was synthesized from triphenylphosphine and p-xylylene dichloride, where the in situ formed phosphonium salt units are analogous to benzyl(triphenyl)phosphanium structures. This polymer demonstrated high thermal stability and a significant Brunauer-Emmett-Teller (BET) surface area, making it a robust and effective catalyst. researchgate.net The bulky nature of the phosphonium groups helps in preventing the pores of the polymer from being blocked. researchgate.net
Table 1: Properties of a Benzyl(triphenyl)phosphonium-Containing Polymer
| Property | Value | Reference |
|---|---|---|
| Synthetic Precursors | Triphenylphosphine, p-Xylylene dichloride | researchgate.net |
| Catalytic Application | Aza-Michael Additions | researchgate.net |
| Average Yield in Catalysis | >95.0% | researchgate.net |
This interactive table summarizes the key features and applications of a polymer synthesized with benzyl(triphenyl)phosphonium-like moieties.
Formation of Thiophosphonium Salts and Chalcogenides
While direct reactions of benzyl(triphenyl)phosphanium hydrobromide to form thiophosphonium salts and other chalcogenides are not extensively documented in dedicated studies, the general reactivity of phosphines and phosphonium salts provides a basis for these transformations. Triphenylphosphine, the precursor to benzyl(triphenyl)phosphanium hydrobromide, is well-known to react with elemental sulfur (S₈) to form triphenylphosphine sulfide (B99878) (Ph₃P=S).
Furthermore, organophosphorus compounds, in general, have been widely utilized in the synthesis of selenium and tellurium-containing molecules. researchgate.netoulu.fi These reactions often involve the reaction of a phosphine (B1218219) with a source of selenium or tellurium. It is conceivable that under specific conditions, the phosphonium ylide derived from benzyl(triphenyl)phosphanium hydrobromide could react with elemental chalcogens to form novel chalcogenated species, although this remains an area for further exploration. The development of organoselenium and organotellurium compounds is of significant interest due to their unique biological and material properties. nih.govchemrxiv.orgnih.gov
Catalytic Roles in Organic Transformations
In addition to its role as a stoichiometric reagent, benzyl(triphenyl)phosphanium hydrobromide and its derivatives exhibit significant catalytic activity in various organic reactions.
Phase-Transfer Catalysis
Quaternary phosphonium salts, including benzyl(triphenyl)phosphanium hydrobromide, are highly effective phase-transfer catalysts (PTCs). chemicalbook.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium salt, with its lipophilic organic substituents and its ionic core, can transport an anion from the aqueous phase into the organic phase, where the reaction can proceed at a much faster rate.
Benzyl(triphenyl)phosphanium bromide is particularly useful due to its good solubility in many organic solvents and its thermal stability. It has been employed in a variety of PTC applications, including nucleophilic substitution reactions, oxidations, and alkylations. chemicalbook.com The efficiency of the catalysis often depends on the nature of the cation, the anion, and the specific reaction being catalyzed.
Table 2: Application of Benzyl(triphenyl)phosphanium Salts in Catalysis
| Catalytic Role | Reaction Type | Key Advantage |
|---|---|---|
| Phase-Transfer Catalyst | Nucleophilic Substitution, Alkylation | Facilitates reactions between immiscible phases, increasing reaction rates. |
This interactive table highlights the dual catalytic roles of benzyl(triphenyl)phosphanium salts in organic synthesis.
Aza-Michael Additions
The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael addition, is a fundamental carbon-nitrogen bond-forming reaction. A polymer-supported benzyl(triphenyl)phosphonium ionic liquid has been shown to be a highly efficient and reusable catalyst for this transformation. researchgate.net In a study, a crosslinked polymer with benzyl(triphenyl)phosphonium moieties catalyzed the aza-Michael addition of various amines to α,β-unsaturated esters, achieving excellent yields (over 95%) in very short reaction times and under solvent-free conditions. researchgate.net This highlights the potential of using supported phosphonium salts as environmentally benign and highly active catalysts. The catalytic cycle likely involves the activation of the Michael acceptor by the phosphonium center.
Other Catalytic Applications
Beyond its foundational role as a precursor in Wittig reactions, benzyl(triphenyl)phosphanium hydrobromide and related quaternary phosphonium salts (QPS) exhibit a range of other catalytic activities that are pivotal in advanced organic synthesis. These applications leverage the unique structural and electronic properties of the phosphonium cation to facilitate a variety of chemical transformations, from promoting reactions at phase interfaces to participating in modern photoredox catalytic cycles.
Phase-Transfer Catalysis (PTC)
Benzyl(triphenyl)phosphanium hydrobromide is an effective phase-transfer catalyst, a role of increasing importance in green and industrial chemistry. fluorochem.co.ukchemicalbull.com Phase-transfer catalysis facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium salt, with its lipophilic organic substituents and a charged cationic center, can transport an anionic reactant from the aqueous phase into the organic phase, where the reaction with the organic-soluble substrate occurs. chemicalbull.com This mechanism overcomes the insolubility of reactants, often leading to faster reaction rates, milder reaction conditions, increased yields, and reduced need for organic solvents. fluorochem.co.uk The thermal stability and chemical resistance of quaternary phosphonium salts make them particularly suitable for a variety of transformations. fluorochem.co.ukalfachemic.com
Table 1: Examples of Reactions Facilitated by Phosphonium Salt Phase-Transfer Catalysis
Click to view interactive table
| Reaction Type | Role of Catalyst | Typical Substrates | Reference |
|---|---|---|---|
| Alkylation Reaction | Transports anionic nucleophiles (e.g., enolates) into the organic phase for reaction with alkyl halides. | β-carbonyl esters, β-ketoesters. alfachemic.com | alfachemic.com |
| Asymmetric Amination | Chiral phosphonium salts can facilitate the transfer and reaction of amine precursors, inducing enantioselectivity. | β-ketoesters. alfachemic.com | alfachemic.com |
| Cycloaddition Reaction | Fluorinated phosphonium salts can catalyze cycloadditions by transporting reactants across phase boundaries. | Acetals and activated imines. alfachemic.com | alfachemic.com |
| Halex (Halogen Exchange) Reaction | Conjugated ion-type quaternary phosphonium salts are highly efficient, increasing the reaction rate and preventing product decomposition at high temperatures. | Aryl halides. alfachemic.com | alfachemic.com |
Photoredox Catalysis
A modern application of benzyl(triphenyl)phosphanium salts is their use as precursors to benzylic radicals under photoredox catalysis conditions. rsc.org In this process, a photocatalyst, upon irradiation with light, becomes excited and can engage in a single-electron transfer (SET) with the phosphonium salt. This process can lead to the reductive cleavage of the carbon-phosphorus bond, generating a benzyl radical. rsc.orgrsc.org Depending on the reaction conditions and the nature of the substituents, these highly reactive radicals can then participate in various bond-forming reactions. rsc.org Research has demonstrated that these benzylic radicals can couple to form new carbon-carbon bonds or abstract a hydrogen atom to forge carbon-hydrogen bonds. rsc.org This methodology was successfully applied to the synthesis of the natural product brittonin A. rsc.org
Table 2: Photoredox-Mediated Homocoupling of Benzyltriphenylphosphonium Bromide
Click to view interactive table
| Reactant | Photocatalyst | Base/Additive | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| benzyl(triphenyl)phosphanium;hydrobromide | [Ir(dtbbpy)(ppy)2]PF6 (2 mol%) | i-Pr2NEt (6 equiv) | CH3CN | Bibenzyl | 61% | rsc.org |
Brønsted Acid Catalysis
Quaternary phosphonium salts that possess a highly acidic α-C-H bond can function as Brønsted acid catalysts. acs.org While benzyl(triphenyl)phosphanium hydrobromide has hydrogens at the alpha position, research has shown that catalytic efficiency is dramatically improved when the phosphonium salt structure is modified with strong electron-withdrawing groups, such as a trifluoroacetonyl motif, to increase the acidity of these protons. acs.org These specialized phosphonium salts have proven to be outstandingly efficient catalysts for Friedel–Crafts reactions involving electron-rich heteroarenes and aniline (B41778) derivatives with isatin-derived ketimines, achieving excellent yields even at very low catalyst loadings (e.g., 0.1 mol %). acs.org Although standard benzyl(triphenyl)phosphanium hydrobromide is not the prime example for this application, these findings highlight the tunable nature of phosphonium salts as catalysts.
Catalysis of Cycloaddition Reactions
The catalytic utility of phosphonium salts extends to cycloaddition reactions, which are powerful methods for constructing cyclic molecules. alfachemic.comnih.gov While less common than their use in phase-transfer catalysis, certain phosphonium salts are effective in promoting these transformations. For instance, bifunctional organoboron-phosphonium catalysts have been developed that are highly effective for the cycloaddition of CO₂ and epoxides to produce cyclic carbonates or polycarbonates. nih.gov In these systems, the phosphonium salt moiety plays a crucial role in the catalytic cycle. Furthermore, specialized fluorinated quaternary phosphonium salts have been reported to catalyze the cycloaddition of an acetal (B89532) to an activated imine. alfachemic.com These examples underscore the versatility of the phosphonium salt scaffold in designing catalysts for complex bond-forming cascades.
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of benzyl(triphenyl)phosphanium;hydrobromide in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework, including proton environments, the carbon skeleton, and the phosphorus center, can be constructed.
Proton (¹H) NMR spectroscopy provides detailed information about the different types of protons and their neighboring atoms within the molecule. In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons of the triphenylphosphine (B44618) group, the protons of the benzyl (B1604629) group's phenyl ring, and the methylene (B1212753) (CH₂) protons are observed. acs.org
The 15 protons of the three phenyl rings attached to the phosphorus atom typically appear as a complex multiplet in the aromatic region of the spectrum, usually between δ 7.6 and 8.0 ppm. acs.org The five protons of the benzyl group's separate phenyl ring also resonate in this aromatic region, often overlapping with the triphenylphosphine signals. acs.org
A key diagnostic signal is that of the benzylic methylene (P-CH₂) protons. These two protons are chemically equivalent and appear as a doublet, typically observed around δ 5.5 ppm. rsc.org The splitting into a doublet is a result of coupling to the adjacent phosphorus-31 nucleus. The magnitude of this coupling constant (²J(P,H)) provides further structural confirmation.
Table 1: Representative ¹H NMR Spectroscopic Data for the Benzyl(triphenyl)phosphanium Cation
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| P-CH₂ (Benzylic) | ~ 5.54 | Doublet (d) | ~ 14.6 (²JP,H) |
| Aromatic (C₆H₅)₃P | ~ 7.6 - 7.9 | Multiplet (m) | - |
| Aromatic C₆H₅CH₂ | ~ 7.0 - 7.3 | Multiplet (m) | - |
| Note: Data is compiled from representative spectra and may vary slightly based on solvent and spectrometer frequency. acs.orgrsc.org |
Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are often recorded as proton-decoupled, where each unique carbon atom appears as a single line. For this compound, the spectrum shows distinct signals for the benzylic carbon, the ipso-carbons of the phenyl rings directly bonded to phosphorus, and the remaining aromatic carbons.
A significant feature is the coupling between the phosphorus atom and the carbon atoms, which causes splitting of the signals even in proton-decoupled spectra. The benzylic carbon (P-CH₂) signal appears as a doublet with a large one-bond coupling constant (¹J(P,C)), typically in the range of 47-51 Hz. acadiau.carsc.org The ipso-carbon of the phenyl rings attached to phosphorus also shows a strong doublet splitting due to direct coupling. acadiau.ca The other aromatic carbons (ortho, meta, para) exhibit smaller, longer-range coupling constants. acadiau.ca
Table 2: Typical ¹³C NMR Chemical Shifts and P-C Coupling Constants for the Benzyl(triphenyl)phosphanium Cation (in CDCl₃)
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (due to P-coupling) | Coupling Constant (JP,C) Hz |
| Benzylic CH₂ | ~ 30.2 | Doublet (d) | ~ 47 |
| Ipso-C (P-C₆H₅) | ~ 117.4 | Doublet (d) | ~ 85 |
| Ortho-C (P-C₆H₅) | ~ 133.8 | Doublet (d) | ~ 9 |
| Meta-C (P-C₆H₅) | ~ 129.6 | Doublet (d) | ~ 12 |
| Para-C (P-C₆H₅) | ~ 134.5 | Singlet (s) or small doublet | - |
| Ipso-C (C₆H₅CH₂) | ~ 127.0 | Doublet (d) | ~ 8 |
| Ortho/Meta-C (C₆H₅CH₂) | ~ 127.8 - 131.0 | Singlet (s) / Doublet (d) | ~ 5 |
| Data derived from the closely related benzyltriphenylphosphonium (B107652) chloride. acadiau.ca |
Phosphorus-31 (³¹P) NMR is a highly effective technique for directly probing the phosphorus atom. Since ³¹P is a 100% abundant nucleus with a spin of ½, ³¹P NMR is very sensitive. For this compound, the spectrum typically shows a single resonance, confirming the presence of only one phosphorus environment. rsc.org The chemical shift provides information about the electronic environment and coordination of the phosphorus atom. In its tetracoordinate phosphonium (B103445) state, the phosphorus is significantly deshielded. The ³¹P NMR spectrum for the closely related benzyltriphenylphosphonium chloride shows a sharp singlet at approximately δ +23.8 ppm (relative to 85% H₃PO₄). acadiau.ca Similar values, often in the range of δ +26 to +32 ppm, are observed for various phosphonium salts. rsc.org
While 1D NMR provides fundamental structural data, advanced 2D NMR techniques can offer deeper insights, especially for complex molecules. bruker.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals. For instance, an HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC experiment reveals longer-range (2-3 bond) correlations. nih.gov Although detailed studies applying these specific techniques to this compound are not widely published, their application to other phosphonium salts has been crucial for confirming connectivity and resolving overlapping signals in complex aromatic regions. nih.govnih.gov
X-ray Crystallography and Solid-State Structure Elucidation
The central phosphorus atom adopts a nearly ideal tetrahedral geometry, being bonded to four carbon atoms (three from the phenyl rings and one from the benzyl group). researchgate.net The P-C bond lengths are consistent with typical phosphorus-carbon single bonds. The triphenylphosphine moiety often adopts a propeller-like conformation, with the three phenyl rings twisted with respect to the P-C bonds. The bromide anion (Br⁻) is located in the crystal lattice, positioned to balance the positive charge of the phosphonium cation. Its exact position is determined by electrostatic interactions and crystal packing forces. A combined solid-state NMR and X-ray diffraction study on a series of triphenylphosphonium bromides demonstrated how NMR parameters, particularly of the bromine and phosphorus nuclei, are highly sensitive to the local electronic environments and intermolecular distances within the crystal structure. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of the analogous benzyltriphenylphosphonium chloride monohydrate reveals a complex network of intermolecular interactions that dictate the packing of the ions and water molecules in the solid state. In this structure, the asymmetric unit comprises one benzyltriphenylphosphonium cation, one chloride anion, and one water molecule. nih.gov The packing is primarily governed by hydrogen bonding and weaker C-H···π interactions.
The phenyl and benzyl groups of the cation are involved in numerous C-H···π interactions, further stabilizing the crystal packing. These weak interactions, where a hydrogen atom of one cation interacts with the π-electron system of an aromatic ring of an adjacent cation, are crucial in determining the orientation of the molecules within the crystal.
Investigation of Propeller Configuration and Dihedral Angles
The three phenyl rings attached to the central phosphorus atom in the benzyltriphenylphosphonium cation adopt a distinct propeller-like arrangement. This conformation is a common feature in triarylphosphine derivatives and their salts, arising from the steric hindrance between the bulky phenyl groups.
In the crystal structure of benzyltriphenylphosphonium chloride monohydrate, the central phosphorus atom exhibits a slightly distorted tetrahedral geometry. The C-P-C bond angles deviate from the ideal 109.5°, typically ranging from 108.56(12)° to 110.51(11)°. nih.gov The P-C bond distances are in the range of 1.792(2) to 1.800(3) Å. nih.gov
The propeller configuration is characterized by the dihedral angles between the planes of the three phenyl rings. These angles are non-zero, indicating that the rings are twisted out of a common plane. This twisting minimizes the steric repulsion between the ortho-hydrogen atoms of the adjacent phenyl rings. While the precise dihedral angles for this compound are not documented, the values observed in the chloride analogue provide a reliable model for its conformational state.
Table 1: Selected Bond Angles in Benzyltriphenylphosphonium Chloride Monohydrate nih.gov
| Atoms | Angle (°) |
| C1-P1-C7 | 108.56 (12) |
| C1-P1-C13 | 110.51 (11) |
| C7-P1-C13 | 109.81 (11) |
| C1-P1-C19 | 109.28 (11) |
| C7-P1-C19 | 109.68 (11) |
| C13-P1-C19 | 108.97 (11) |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation. In the context of this compound, the IR spectrum is characterized by vibrations associated with the phosphonium cation.
Research on related phosphonium bromide compounds indicates the presence of characteristic P+-C (phenyl) stretching vibrations. For instance, in a similar heterocyclic phosphonium bromide, these vibrations are observed at approximately 1436 cm⁻¹ and 1107 cm⁻¹. glentham.com These absorptions are indicative of the bond between the positively charged phosphorus atom and the carbon atoms of the phenyl rings.
Other significant absorptions in the IR spectrum of this compound would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: Appearing in the region of 1600-1450 cm⁻¹.
C-H bending vibrations: Both in-plane and out-of-plane bending modes for the aromatic rings are expected in the fingerprint region (below 1500 cm⁻¹).
Aliphatic C-H stretching: From the benzyl methylene group, expected around 2950-2850 cm⁻¹.
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable method to generate the intact benzyltriphenylphosphonium cation for analysis.
The mass spectrum of the benzyltriphenylphosphonium cation shows a prominent peak corresponding to the molecular ion [M]⁺. The precursor m/z value for this cation has been determined to be 353.1454. chemicalbook.com
Collision-induced dissociation (CID) studies reveal the fragmentation pattern of the benzyltriphenylphosphonium cation. This analysis provides valuable information about the stability of the ion and the strength of its chemical bonds.
Table 2: Mass Spectrometry Data for Benzyltriphenylphosphonium Cation chemicalbook.com
| Parameter | Value |
| Precursor m/z | 353.1454 |
| Adduct | [M]⁺ |
| Fragmentation Mode | CID |
The fragmentation of the benzyltriphenylphosphonium cation leads to the formation of several daughter ions. The most abundant fragment ions observed in the MS2 spectrum are listed in the table below.
Table 3: Top 5 Fragment Ion Peaks in MS2 Spectrum of Benzyltriphenylphosphonium Cation chemicalbook.com
| m/z | Relative Intensity |
| 152.0619 | 999 |
| 107.0032 | 805 |
| 65.0383 | 702 |
| 91.0526 | 648 |
| 157.0196 | 529 |
The fragmentation pattern suggests the cleavage of the P-C bonds, leading to the loss of phenyl and benzyl groups. The fragment at m/z 91.0526 corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment formed from benzyl-containing compounds. The other fragments likely arise from further rearrangements and fragmentation of the triphenylphosphine moiety.
Theoretical and Computational Studies on Benzyl Triphenyl Phosphanium Hydrobromide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of phosphonium (B103445) salts. rsc.org For benzyl(triphenyl)phosphanium hydrobromide, these calculations reveal the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are fundamental to its reactivity.
The electronic structure is characterized by a positively charged phosphonium cation and a bromide anion. The positive charge is not solely localized on the phosphorus atom but is distributed across the entire cation, influenced by the electron-donating and -withdrawing properties of the phenyl and benzyl (B1604629) groups. Molecular electrostatic potential (ESP) surfaces calculated via DFT can visualize these charge distributions, identifying electrophilic and nucleophilic regions of the molecule. mdpi.com For instance, in related phosphonium ylides, the ESP around the carbonyl oxygen is a key indicator of its ability to act as a directing group in C-H activation. mdpi.com
A critical aspect of the electronic structure is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can undergo eventual charge transfer interactions. nih.gov
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.5 to 6.0 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment | Varies with conformation | Influences intermolecular interactions and solubility |
Reaction Pathway Modeling and Transition State Analysis
Benzyl(triphenyl)phosphanium hydrobromide is a key precursor for the formation of benzyltriphenylphosphorane, a phosphonium ylide central to the Wittig reaction. wpmucdn.comyoutube.com Computational modeling, primarily using DFT, has been extensively applied to map the entire reaction pathway of the Wittig reaction, providing insights into its mechanism. nih.govfigshare.com
The process begins with the deprotonation of the phosphonium salt by a base to form the ylide. youtube.comyoutube.com The subsequent reaction of the ylide with a carbonyl compound (an aldehyde or ketone) proceeds through a concerted [2+2] cycloaddition mechanism. researchgate.net Computational studies focus on identifying the transition state (TS) for this cycloaddition, which leads to a four-membered ring intermediate known as an oxaphosphetane. youtube.comyoutube.com
Transition state analysis involves calculating the energy and geometry of these transient structures. The activation energy barrier of the transition state determines the rate of the reaction. mdpi.com For example, in a comparative study of phosphonium and sulfoxonium ylides, C-H activation was identified as the rate-limiting step, with a calculated free energy barrier of 31.7 kcal/mol. mdpi.com The geometry of the transition state is critical for understanding the stereochemical outcome of the reaction. nih.govresearchgate.net The final step is the decomposition of the oxaphosphetane to form the alkene and triphenylphosphine (B44618) oxide, a process that is typically spontaneous and energetically favorable. mdpi.comyoutube.com
Table 2: Calculated Energy Barriers for Key Steps in a Model Wittig Reaction Note: This table presents generalized data from DFT studies on Wittig reactions involving various ylides to illustrate the outputs of reaction pathway modeling.
| Reaction Step | Intermediate/Transition State | Typical Calculated Free Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Ylide + Aldehyde | Addition Transition State (TS) | 10-25 | mdpi.comnih.gov |
| Oxaphosphetane Formation | Oxaphosphetane | Thermodynamically favorable relative to reactants | youtube.comresearchgate.net |
| Oxaphosphetane Decomposition | Elimination Transition State (TS) | Varies, can influence selectivity | nih.govfigshare.com |
Prediction of Reactivity and Selectivity
Computational methods are powerful predictive tools for the reactivity of the ylide derived from benzyl(triphenyl)phosphanium hydrobromide and the selectivity of its subsequent reactions. rsc.org The reactivity of the ylide is influenced by the substituents on the phosphorus atom and the carbanion. Stabilized ylides (e.g., those with an adjacent carbonyl group) are less reactive than non-stabilized ylides like benzyltriphenylphosphorane. nih.govresearchgate.net
DFT calculations can quantify these effects and predict the stereoselectivity (E/Z isomerism) of the resulting alkene in the Wittig reaction. nih.govfigshare.com The selectivity is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates. researchgate.net For non-stabilized ylides, the reaction is often under kinetic control, and the stereochemistry is set during the irreversible formation of the oxaphosphetane. The transition state geometry, whether puckered or planar, is governed by a balance of steric interactions (1,2 and 1,3 interactions) and dipole-dipole interactions. nih.govfigshare.com In many cases, non-stabilized ylides favor the formation of Z-alkenes. researchgate.net In contrast, stabilized ylides often show high E-selectivity, which is attributed to the reversibility of the oxaphosphetane formation and thermodynamic control. researchgate.net
These computational models provide a robust framework for understanding and predicting how changes in substrate, ylide structure, and reaction conditions will influence the final product distribution, serving as a guide for synthetic chemists. nih.govfigshare.com
Investigation of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict various spectroscopic properties of benzyl(triphenyl)phosphanium hydrobromide, which aids in its characterization and structural elucidation.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. mdpi.com These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted spectra can be compared with experimental data to confirm the structure. For instance, the chemical shift of the α-carbon (the carbon atom between the phosphorus and the functional group) is particularly sensitive to its electronic environment and the nature of the counter-anion. mdpi.com The calculated ³¹P NMR chemical shift for a similar compound, benzyltriphenylphosphonium (B107652) chloride, is a singlet at 23.8 ppm. acadiau.ca
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. wiley-vch.de DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.netolemiss.edu The theoretical spectrum provides a detailed assignment for each experimental band, linking it to a specific molecular motion (e.g., P-C stretching, C-H bending). ualberta.caresearchgate.net For complex molecules, this computational analysis is often essential for a complete interpretation of the vibrational spectra. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption bands observed experimentally. These calculations can help understand the electronic transitions responsible for the molecule's absorption properties.
Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for Benzyl(triphenyl)phosphonium Salts Note: This table combines available experimental and typical computational data for benzyl(triphenyl)phosphonium salts to illustrate the synergy between theoretical and practical spectroscopy.
| Spectroscopic Technique | Parameter | Typical Experimental Value (in CDCl₃) | Typical Calculated Value (DFT) | Reference |
|---|---|---|---|---|
| ¹H NMR | Benzylic Protons (CH₂) | δ 5.43 (d, J = 14.3 Hz) | Consistent with experimental shifts | rsc.org |
| ¹³C NMR | Benzylic Carbon (CH₂) | δ 31.5 (d, ¹J(C-P) = 45.2 Hz) | Consistent with experimental shifts | rsc.org |
| ³¹P NMR | Phosphorus Nucleus | δ 23.8 (s) (for chloride salt) | Matches experimental data closely | acadiau.ca |
| IR Spectroscopy | P-Ph Stretch | ~1110 cm⁻¹ | Predicts vibrational frequencies | rsc.org |
| IR Spectroscopy | C-H Bending (Aromatic) | ~696 cm⁻¹ | Predicts vibrational frequencies | rsc.org |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For benzyl(triphenyl)phosphanium;hydrobromide and its applications, research is increasingly directed towards developing more sustainable and efficient synthetic methodologies. A key area of focus is the move away from conventional, energy-intensive, and solvent-heavy processes.
Emerging research highlights the use of alternative energy sources to drive reactions involving this phosphonium (B103445) salt. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to mere minutes and improve yields, often to near-quantitative levels, for the preparation of related phosphonium salts. Another promising approach is the application of sonication (ultrasound), which promotes reactions in biphasic media, often eliminating the need for a phase-transfer catalyst and reducing reaction times. mdpi.comencyclopedia.pubencyclopedia.pub
Continuous flow chemistry represents another significant frontier. mdpi.comencyclopedia.pub This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. For the Wittig reaction, where benzyl(triphenyl)phosphonium bromide is a key reagent, continuous flow systems have been successfully implemented, sometimes using the phosphonium salt itself as both reactant and phase-transfer catalyst. mdpi.comencyclopedia.pubresearchgate.net These systems can lead to high process efficiency and improved mass transfer, aligning with the goals of sustainable manufacturing. researchgate.net
Future research will likely focus on optimizing these green methodologies, exploring solvent-free reaction conditions, and developing processes for the in situ generation and use of the corresponding ylide to minimize waste. mdpi.comencyclopedia.pub
Exploration of New Reaction Architectures and Catalytic Systems
Beyond its classical role as a Wittig reagent, this compound is being explored in novel reaction architectures and as a catalyst itself. Its properties as a quaternary phosphonium salt make it an effective phase-transfer catalyst (PTC). google.com In this capacity, it facilitates reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase), enhancing reaction rates and yields.
A notable example is its dual function in certain Wittig reactions conducted in continuous flow reactors, where it acts as both the ylide precursor and the phase-transfer catalyst, simplifying the reaction setup. mdpi.comresearchgate.net Research in this area is expanding to other types of phase-transfer catalyzed reactions, such as ether synthesis, where various quaternary phosphonium salts, including benzyl(triphenyl)phosphonium bromide, have been identified as effective catalysts. google.com
The development of catalytic systems where the phosphonium salt is immobilized on a solid support is a logical next step. This would enable easier catalyst recovery and recycling, further enhancing the sustainability and economic viability of the processes. Future investigations will likely explore the synthesis and application of these supported catalysts in a wider range of organic transformations.
| Reaction Type | Role of this compound | System | Key Findings | Reference(s) |
| Wittig Reaction | Reactant and Phase-Transfer Catalyst | Continuous Flow, Biphasic | High process efficiency; yields up to 90% for stilbene (B7821643) derivatives. | researchgate.net, mdpi.com |
| Ether Synthesis | Phase-Transfer Catalyst | Batch | Listed as a suitable catalyst for the monoetherification of diols. | google.com |
Integration into Multicomponent Reactions and Cascade Processes
The demand for molecular complexity from simple starting materials is driving research into multicomponent reactions (MCRs) and cascade (or domino) processes. This compound is finding new utility in these sophisticated synthetic strategies.
In a notable example, the ylide generated from benzyl(triphenyl)phosphonium bromide has been used in a multicomponent cascade reaction for the synthesis of complex heterocyclic structures. researchgate.net Specifically, it reacts with sterically hindered o-benzoquinones to form o-quinone methides, which are highly reactive intermediates that can be trapped in subsequent heterocyclization steps. researchgate.net This demonstrates the compound's ability to initiate a sequence of bond-forming events in a single pot.
The Wittig reaction itself, initiated by this salt, is often a crucial step within a longer synthetic cascade. For example, in the synthesis of biologically active molecules like mitofusin activators, the olefination step using benzyl(triphenyl)phosphonium bromide is part of a multi-step sequence that includes oxidation, Wittig coupling, cyclopropanation, hydrolysis, and amide condensation to build the final complex molecular architecture. nih.gov
Future research will undoubtedly seek to design novel MCRs and cascade reactions that capitalize on the reactivity of the ylide derived from this compound, aiming to construct diverse and complex molecular scaffolds with high atom economy and efficiency.
Advanced Materials Science Applications beyond Polymer Chemistry
While phosphonium salts have applications in polymer science, the future for this compound includes significant expansion into other areas of advanced materials. justdial.comwordpress.com One of the most promising emerging fields is corrosion inhibition. researchpublish.com
Studies have demonstrated that benzyl(triphenyl)phosphonium bromide is an effective corrosion inhibitor for metals such as mild steel and aluminum in acidic environments. rsc.orgacs.orgresearchgate.net It forms a protective film on the metal surface, adsorbing via its phenyl groups and phosphorus heteroatom, thereby retarding the metal's dissolution. researchpublish.com Research indicates high inhibition efficiencies, with some studies reporting up to 99.3% effectiveness for mild steel in sulfuric acid. researchpublish.com This opens up potential applications in industrial settings like acid pickling, descaling, and in formulations for hydraulic oils. researchpublish.comrsc.org
Another novel application is in the development of fluorescent probes for biomedical diagnostics. Researchers have synthesized derivatives of benzyl(triphenyl)phosphonium bromide, such as 4-[2-(2-naphthyl)-(E)-ethenyl]-benzyl(triphenyl)phosphonium bromide (NEB), which exhibit strong fluorescence upon binding to amyloid fibrils. rsc.org These probes show significantly higher sensitivity and an earlier response in detecting the formation of protein aggregates associated with neurodegenerative diseases compared to standard dyes. rsc.org
Furthermore, the compound serves as a precursor in the synthesis of optically active materials. It has been used in Wittig reactions to synthesize divinylbenzene (B73037) derivatives, which are monomers for materials like poly(p-phenylene vinylene)s (PPVs), known for their electroluminescent properties and potential use in electronic devices. ethernet.edu.et
Future work in this domain will likely focus on designing new phosphonium-based materials with tailored properties for applications in sensors, electronic devices, and advanced protective coatings.
| Application Area | Material/System | Function | Key Finding | Reference(s) |
| Corrosion Inhibition | Mild Steel in H₂SO₄ | Adsorbs on metal surface, forming a protective barrier. | Achieved 99.3% inhibition efficiency. | researchpublish.com |
| Corrosion Inhibition | Aluminum in HCl | Mitigates corrosion through surface adsorption. | Demonstrated promising inhibition performance. | researchgate.net, bohrium.com |
| Biomedical Probes | Amyloid Fibril Detection | Fluorescent probe (NEB derivative) binds to fibrils. | 30-fold increase in fluorescence intensity upon binding. | rsc.org |
| Optical Materials | Poly(p-phenylene vinylene) Synthesis | Reagent for monomer synthesis via Wittig reaction. | Used to create monomers for electroluminescent polymers. | ethernet.edu.et |
Mechanistic Deepening through Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and inventing new ones. Future research will increasingly employ advanced analytical and computational techniques to elucidate the precise role of benzyl(triphenyl)phosphonium;hydrobromide in various chemical systems.
In the field of corrosion inhibition, the mechanism of action is being probed using electrochemical methods like Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization. rsc.orgresearchgate.net These techniques provide insight into the nature of the protective film and whether the inhibitor acts on anodic, cathodic, or both processes. rsc.org To complement these experimental methods, theoretical approaches such as Density Functional Theory (DFT) and Monte Carlo simulations are being used to model the adsorption of the phosphonium salt on the metal surface, clarifying the relationship between molecular structure and inhibition efficiency. acs.org
For its role in synthesis, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are essential for determining the stereochemical outcome of reactions, such as the Z/E selectivity in Wittig reactions, which provides critical clues about the reaction pathway. nih.gov Computational chemistry is also being applied to model transition states and reaction intermediates, helping to explain observed selectivities and reactivities. utwente.nl
The combination of in situ spectroscopic monitoring (e.g., FT-IR, Raman), detailed kinetic analysis, and high-level computational modeling will be pivotal in gaining a deeper, more dynamic picture of how benzyl(triphenyl)phosphonium;hydrobromide and its derivatives behave at the molecular level. This knowledge will accelerate the development of its future applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
